2-(MORPHOLINE-4-CARBONYL)-4-PHENYLMETHANESULFONYL-2,3-DIHYDRO-1,4-BENZOXAZINE
Overview
Description
2-(MORPHOLINE-4-CARBONYL)-4-PHENYLMETHANESULFONYL-2,3-DIHYDRO-1,4-BENZOXAZINE is a complex organic compound that features a morpholine ring, a benzoxazine ring, and a phenylmethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(MORPHOLINE-4-CARBONYL)-4-PHENYLMETHANESULFONYL-2,3-DIHYDRO-1,4-BENZOXAZINE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(MORPHOLINE-4-CARBONYL)-4-PHENYLMETHANESULFONYL-2,3-DIHYDRO-1,4-BENZOXAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their respective reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
2-(MORPHOLINE-4-CARBONYL)-4-PHENYLMETHANESULFONYL-2,3-DIHYDRO-1,4-BENZOXAZINE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be utilized in the development of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 2-(MORPHOLINE-4-CARBONYL)-4-PHENYLMETHANESULFONYL-2,3-DIHYDRO-1,4-BENZOXAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(MORPHOLINE-4-CARBONYL)PHENOL: This compound shares the morpholine and carbonyl groups but differs in the presence of a phenol group instead of the benzoxazine and phenylmethanesulfonyl groups.
4-(MORPHOLINE-4-CARBONYL)PHENYLBORONIC ACID: This compound includes a boronic acid group, which provides different reactivity and applications compared to the benzoxazine derivative.
Uniqueness
The presence of the benzoxazine ring, in particular, distinguishes it from other morpholine derivatives and provides unique properties for material science and medicinal chemistry .
Properties
IUPAC Name |
(4-benzylsulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl)-morpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c23-20(21-10-12-26-13-11-21)19-14-22(17-8-4-5-9-18(17)27-19)28(24,25)15-16-6-2-1-3-7-16/h1-9,19H,10-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSNJBMZXOGZGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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